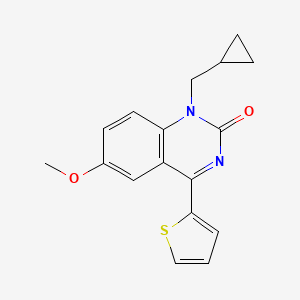
1-(Cyclopropylmethyl)-6-methoxy-4-(thiophen-2-yl)quinazolin-2(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Cyclopropylmethyl)-6-methoxy-4-(thiophen-2-yl)quinazolin-2(1H)-one is a quinazolinone derivative. Quinazolinones are a class of heterocyclic compounds known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Méthodes De Préparation
The synthesis of 1-(Cyclopropylmethyl)-6-methoxy-4-(thiophen-2-yl)quinazolin-2(1H)-one typically involves the following steps:
Starting Materials: The synthesis begins with the appropriate substituted aniline and thiophene derivatives.
Cyclization: The aniline derivative undergoes cyclization with a suitable reagent to form the quinazolinone core.
Substitution: The thiophene moiety is introduced through a substitution reaction.
Methoxylation: The methoxy group is introduced via methylation of the hydroxyl group.
Cyclopropylmethylation: Finally, the cyclopropylmethyl group is added through an alkylation reaction.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts and specific reaction conditions to enhance efficiency.
Analyse Des Réactions Chimiques
1-(Cyclopropylmethyl)-6-methoxy-4-(thiophen-2-yl)quinazolin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Hydrolysis: Hydrolysis reactions can break down the compound into smaller fragments, which can be useful for studying its structure and reactivity.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases for substitution and hydrolysis reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
1-(Cyclopropylmethyl)-6-methoxy-4-(thiophen-2-yl)quinazolin-2(1H)-one has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: It is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the development of new materials and as a precursor for the synthesis of other valuable compounds.
Mécanisme D'action
The mechanism of action of 1-(Cyclopropylmethyl)-6-methoxy-4-(thiophen-2-yl)quinazolin-2(1H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific biological activity being studied.
Comparaison Avec Des Composés Similaires
1-(Cyclopropylmethyl)-6-methoxy-4-(thiophen-2-yl)quinazolin-2(1H)-one can be compared with other quinazolinone derivatives, such as:
1-(Cyclopropylmethyl)-6-methoxy-4-(phenyl)quinazolin-2(1H)-one: Similar structure but with a phenyl group instead of a thiophene group.
1-(Cyclopropylmethyl)-6-methoxy-4-(pyridin-2-yl)quinazolin-2(1H)-one: Similar structure but with a pyridine group instead of a thiophene group.
1-(Cyclopropylmethyl)-6-methoxy-4-(furan-2-yl)quinazolin-2(1H)-one: Similar structure but with a furan group instead of a thiophene group.
The uniqueness of this compound lies in its specific substituents, which can influence its biological activity and chemical reactivity.
Propriétés
Numéro CAS |
59253-50-8 |
|---|---|
Formule moléculaire |
C17H16N2O2S |
Poids moléculaire |
312.4 g/mol |
Nom IUPAC |
1-(cyclopropylmethyl)-6-methoxy-4-thiophen-2-ylquinazolin-2-one |
InChI |
InChI=1S/C17H16N2O2S/c1-21-12-6-7-14-13(9-12)16(15-3-2-8-22-15)18-17(20)19(14)10-11-4-5-11/h2-3,6-9,11H,4-5,10H2,1H3 |
Clé InChI |
DOVHLNDWVSRBMO-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC2=C(C=C1)N(C(=O)N=C2C3=CC=CS3)CC4CC4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-Oxo-7-[(5-phenoxypentyl)sulfanyl]-4H-1-benzopyran-2-carboxylic acid](/img/structure/B14595688.png)
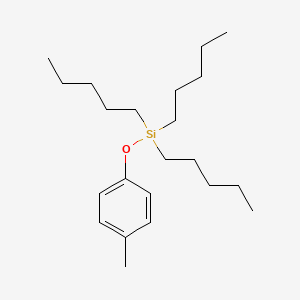
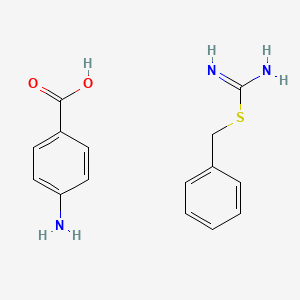
![4-amino-3,5-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-2-one](/img/structure/B14595713.png)

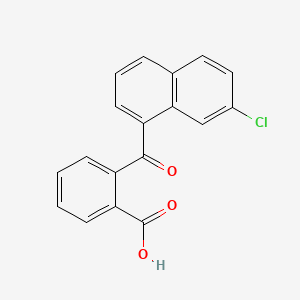
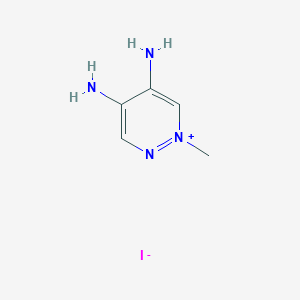
![1-[(E)-tert-Butyldiazenyl]-2-({2-[(E)-tert-butyldiazenyl]propan-2-yl}sulfanyl)-3-methylbutyl carbonate](/img/structure/B14595748.png)
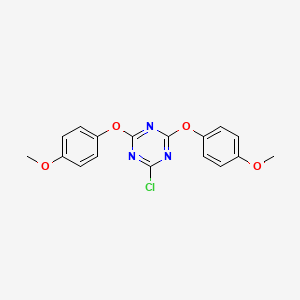


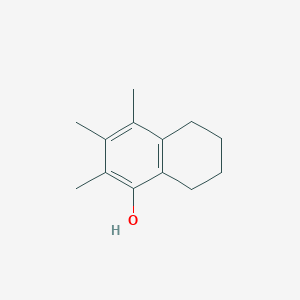
![1H-Indole, 1-[5-(2-chlorophenyl)-1,3-dioxo-4-pentynyl]-](/img/structure/B14595784.png)

